REACTION_SMILES
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[CH2:12]([n:13]1[c:14]2[c:15]([cH:16][cH:17][cH:18][cH:19]2)[cH:20][c:21]1[CH3:22])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH2:33]([N:34]([CH2:35][CH3:36])[c:37]1[cH:38][c:39]([O:40][CH2:41][CH3:42])[cH:43][cH:44][cH:45]1)[CH3:46].[CH3:47][C:48]([O:49][C:50](=[O:51])[CH3:52])=[O:53].[CH3:57][C:58](=[O:59])[OH:60].[Ca+2:32].[Cl-:30].[Cl-:31].[Cl-:54].[Cl-:56].[Zn+2:55].[n:1]1[c:2]2[c:7]([cH:8][cH:9][cH:10]1)[C:6](=[O:11])[O:5][C:3]2=[O:4]>>[n:1]1[c:2]2[c:7]([cH:8][cH:9][cH:10]1)[C:6](=[O:11])[O:5][CH2:3]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCn1c(C)cc2ccccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CCOc1cccc(N(CC)CC)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2ncccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCc2ncccc21
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |